molecular formula C7H10N2O4 B14390545 1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid CAS No. 90018-03-4

1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid

Cat. No.: B14390545
CAS No.: 90018-03-4
M. Wt: 186.17 g/mol
InChI Key: KZEPSOFIJJQRSI-UHFFFAOYSA-N
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Description

1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H9NO3 It is a derivative of cyclobutanecarboxylic acid, featuring a carbamoyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid can be synthesized through the reaction of cyclobutane-1,1-dicarboxylic acid with appropriate reagents. One common method involves the use of carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the carbamoyl groups with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclobutane derivatives .

Scientific Research Applications

1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutane ring provides structural rigidity, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-cyclobutanecarboxylic acid: A similar compound with an amino group instead of a carbamoyl group.

    Cyclobutane-1,1-dicarboxylic acid: A precursor to 1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid.

    1-Ethoxycarbonyl cyclobutane-1-carboxylic acid: Another derivative with an ethoxycarbonyl group

Uniqueness

This compound is unique due to its dual carbamoyl groups, which provide distinct chemical reactivity and potential for forming multiple hydrogen bonds. This makes it a valuable compound for designing inhibitors and studying protein-ligand interactions .

Properties

CAS No.

90018-03-4

Molecular Formula

C7H10N2O4

Molecular Weight

186.17 g/mol

IUPAC Name

1-(carbamoylcarbamoyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10N2O4/c8-6(13)9-4(10)7(5(11)12)2-1-3-7/h1-3H2,(H,11,12)(H3,8,9,10,13)

InChI Key

KZEPSOFIJJQRSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)NC(=O)N)C(=O)O

Origin of Product

United States

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